Methyl arachidonate

Vue d'ensemble

Description

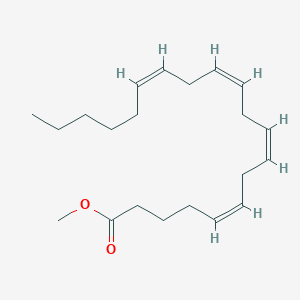

C'est un acide gras oméga-6 polyinsaturé de formule chimique C21H34O2 et d'une masse moléculaire de 318,49 g/mol . Ce composé est important dans divers processus biologiques et est un précurseur de plusieurs médiateurs lipidiques bioactifs.

Mécanisme D'action

Target of Action

Methyl arachidonate, an esterified form of arachidonic acid, primarily targets enzymes such as phospholipase A2 (PLA2), cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes play a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .

Mode of Action

this compound is a potent activator of protein kinase C at concentrations ranging from 5–50 μM . At the lower end of the effective concentration range, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .

Biochemical Pathways

this compound is metabolized by PLA2, COXs, LOXs, and CYP enzymes to a spectrum of bioactive mediators that includes prostanoids, leukotrienes (LTs), epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins (LXs) . These mediators are considered to be novel preventive and therapeutic targets for cardiovascular diseases (CVD), cancers, and inflammatory diseases .

Pharmacokinetics

It is known that arachidonic acid, from which this compound is derived, is present in the phospholipids of the body’s cells and is abundant in the brain, muscles, and liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the generation of a variety of bioactive mediators through its metabolism by PLA2, COXs, LOXs, and CYP enzymes . These mediators play crucial roles in various physiological processes, including inflammation, cardiovascular biology, and carcinogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and air . Therefore, it should be stored under dry conditions and at a temperature of -20°C

Analyse Biochimique

Biochemical Properties

Methyl arachidonate interacts with several enzymes, proteins, and biomolecules. It is metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These interactions lead to the production of various bioactive mediators, including prostanoids, leukotrienes, and epoxyeicosatrienoic acids .

Cellular Effects

This compound influences various cellular processes. It is a potent activator of protein kinase C . It also affects cell signaling pathways, gene expression, and cellular metabolism . The effects of this compound on cells are concentration-dependent .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It activates protein kinase C, and its effects are mediated by cyclooxygenase and lipoxygenase products .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, and high doses may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound is localized in the cytoplasm of cells . Its activity or function can be affected by its subcellular localization . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'arachidonate de méthyle peut être synthétisé par estérification de l'acide arachidonique avec du méthanol. Cette réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification . La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en son ester méthylique.

Méthodes de production industrielle : La production industrielle d'arachidonate de méthyle implique souvent l'extraction de l'acide arachidonique à partir de sources naturelles telles que le foie de porc ou la fermentation microbienne. Par exemple, le champignon Mortierella alpina peut être cultivé pour produire de l'acide arachidonique, qui est ensuite estérifié pour former de l'arachidonate de méthyle . Le processus implique l'extraction des lipides, la saponification et la méthylation des acides gras.

Analyse Des Réactions Chimiques

Types de réactions : L'arachidonate de méthyle subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : L'arachidonate de méthyle peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou l'ozone.

Substitution : Des réactions d'halogénation peuvent se produire avec des réactifs comme le brome ou le chlore, conduisant à la formation de dérivés halogénés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les époxydes, les hydroperoxydes et les esters méthyliques d'acides gras halogénés .

4. Applications de la recherche scientifique

L'arachidonate de méthyle a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'arachidonate de méthyle exerce ses effets principalement par sa conversion en acide arachidonique et son métabolisme subséquent par les cyclooxygénases, les lipooxygénases et les enzymes du cytochrome P450 . Ces enzymes convertissent l'acide arachidonique en divers eicosanoïdes, notamment les prostaglandines, les thromboxanes et les leucotriènes, qui jouent des rôles essentiels dans l'inflammation, les réponses immunitaires et d'autres processus physiologiques .

Composés similaires :

Linoléate de méthyle : Un autre ester méthylique d'acide gras dérivé de l'acide linoléique.

Oléate de méthyle : Dérivé de l'acide oléique, c'est un ester méthylique d'acide gras monoinsaturé avec des propriétés physiques et chimiques différentes.

Palmitate de méthyle : Un ester méthylique d'acide gras saturé dérivé de l'acide palmitique, utilisé dans différentes applications industrielles.

Unicité : L'arachidonate de méthyle est unique en raison de son degré élevé d'insaturation et de son rôle de précurseur des médiateurs lipidiques bioactifs. Sa capacité à activer la protéine kinase C et sa participation à la synthèse des eicosanoïdes le distinguent des autres esters méthyliques d'acides gras .

Applications De Recherche Scientifique

Methyl arachidonate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Methyl linoleate: Another fatty acid methyl ester derived from linoleic acid.

Methyl oleate: Derived from oleic acid, it is a monounsaturated fatty acid methyl ester with different physical and chemical properties.

Methyl palmitate: A saturated fatty acid methyl ester derived from palmitic acid, used in different industrial applications.

Uniqueness: Methyl arachidonate is unique due to its high degree of unsaturation and its role as a precursor to bioactive lipid mediators. Its ability to activate protein kinase C and its involvement in the synthesis of eicosanoids distinguish it from other fatty acid methyl esters .

Activité Biologique

Methyl arachidonate, a methyl ester of arachidonic acid, exhibits significant biological activities that are crucial for various physiological processes. This article explores its biochemical roles, mechanisms of action, and the implications of its activity in health and disease through detailed research findings, data tables, and case studies.

Overview of this compound

This compound is derived from arachidonic acid (AA), a polyunsaturated fatty acid that serves as a precursor for bioactive lipid mediators such as prostaglandins and leukotrienes. These mediators play essential roles in inflammation, immunity, and cellular signaling. This compound is particularly noted for its potent activation of protein kinase C (PKC), which is involved in various cellular processes including proliferation, differentiation, and apoptosis.

- Activation of Protein Kinase C (PKC)

- Influence on Ion Channels

- Role in Inflammation

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Cardiovascular Implications

A study investigated the effects of this compound on cardiac myocytes under ischemic conditions. Results demonstrated that this compound effectively reduced the incidence of arrhythmias by modulating Na+ channel activity, highlighting its potential therapeutic role in cardiac protection.

Case Study 2: Inflammatory Responses

In vitro studies showed that this compound enhances the production of pro-inflammatory cytokines in macrophages. This suggests that while it plays a role in promoting inflammation, it may also contribute to the resolution phase through its metabolites.

Research Findings

Recent research has elucidated several key findings regarding the biological activity of this compound:

- Oxidative Stability : this compound undergoes autoxidation to produce various monohydroperoxide isomers, which have been shown to exhibit distinct biological effects .

- Neuroprotective Properties : Studies indicate that this compound may enhance synaptic plasticity and neuroprotection through its action on neuronal ion channels .

- Role in Cancer Biology : Investigations into the role of this compound in cancer have revealed its dual nature; it can promote tumorigenesis via inflammatory pathways while also exhibiting anti-tumor properties depending on the context .

Propriétés

IUPAC Name |

methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDNKMQBYGNIW-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015890 | |

| Record name | Methyl arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-89-4 | |

| Record name | Methyl arachidonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ARACHIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AF6IJ1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.